molecular formula C13H11NO3 B1339919 2-Amino-5-phenoxybenzoic acid CAS No. 22071-39-2

2-Amino-5-phenoxybenzoic acid

Cat. No.: B1339919
CAS No.: 22071-39-2
M. Wt: 229.23 g/mol
InChI Key: DQQGVGXQQYLHTC-UHFFFAOYSA-N
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Description

2-Amino-5-phenoxybenzoic acid is an organic compound with the molecular formula C13H11NO3. It belongs to the class of benzoic acids, which are aromatic carboxylic acids. This compound is characterized by the presence of an amino group at the second position and a phenoxy group at the fifth position on the benzoic acid ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-phenoxybenzoic acid typically involves the reaction of 2-amino-5-bromobenzoic acid with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the Suzuki-Miyaura coupling reaction, where 2-amino-5-bromobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-phenoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phenoxy group can be reduced to form phenol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Scientific Research Applications

2-Amino-5-phenoxybenzoic acid is utilized in several scientific research fields:

Comparison with Similar Compounds

  • 2-Amino-4-phenoxybenzoic acid
  • 2-Amino-6-phenoxybenzoic acid
  • 2-Amino-5-methoxybenzoic acid

Comparison: 2-Amino-5-phenoxybenzoic acid is unique due to the specific positioning of the amino and phenoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and interaction profiles with biological targets, making it a compound of interest for various applications .

Properties

IUPAC Name

2-amino-5-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQGVGXQQYLHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557770
Record name 2-Amino-5-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22071-39-2
Record name 2-Amino-5-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenoxybenzoic acid
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